Paracetamol mercapturate

Description

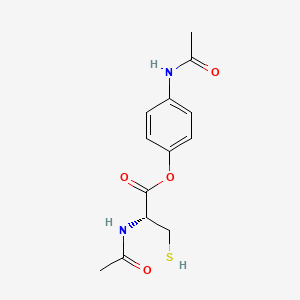

Structure

3D Structure

Properties

IUPAC Name |

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEYFNUDSXITGC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204306 | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55748-93-1 | |

| Record name | Paracetamol mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-acetyl-p-benzoquinone imine (NAPQI) Detoxification Mechanism

Executive Summary

The hepatotoxicity of Acetaminophen (APAP) remains the leading cause of acute liver failure in the Western world. While APAP is generally safe at therapeutic doses, its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , represents a critical liability in drug safety.[1] This guide provides a mechanistic deep-dive into the formation, detoxification, and pathological breakthrough of NAPQI. It is designed to equip drug development professionals with the kinetic data, experimental protocols, and therapeutic insights necessary to assess metabolic liabilities and develop novel interventions.

Molecular Genesis: The NAPQI Threat

NAPQI is a highly reactive electrophile formed via the cytochrome P450 (CYP) system.[1][2] Understanding the specific isoform kinetics is crucial for predicting drug-drug interactions (DDIs) and toxicity thresholds.

The Metabolic Shunt

At therapeutic doses, 90–95% of APAP undergoes Phase II conjugation (glucuronidation via UGTs and sulfation via SULTs) to form non-toxic, water-soluble metabolites. The remaining 5–10% is shunted to the CYP450 system, generating NAPQI.

Toxicity Threshold: When Phase II pathways are saturated (typically >4g/day in humans), the fraction of APAP metabolized by CYPs increases exponentially, overwhelming the detoxification capacity.

CYP Isoform Kinetics

The bioactivation of APAP is not uniform across CYP isoforms.[3] CYP2E1 is the high-affinity driver of toxicity, while CYP3A4 becomes significant at supratherapeutic concentrations.

Table 1: Kinetic Profile of APAP Bioactivation

| CYP Isoform | Role in NAPQI Formation | Kinetic Characteristics | Clinical Relevance |

| CYP2E1 | Primary Driver | Low | Inducible by ethanol and fasting. The primary source of NAPQI at therapeutic and overdose levels. |

| CYP3A4 | Secondary Driver | High | Becomes the dominant source of NAPQI at massive overdose concentrations when CYP2E1 is saturated. |

| CYP1A2 | Minor/Negligible | Intermediate Affinity | Historically cited, but in vivo contribution in humans is considered negligible compared to 2E1/3A4 [1]. |

The Glutathione Defense System (Core Mechanism)

The liver's primary defense against NAPQI is conjugation with glutathione (GSH). This reaction is spontaneous but is catalytically accelerated by Glutathione S-Transferases (GSTs).

The Conjugation Reaction

NAPQI is a "soft" electrophile that targets sulfhydryl (thiol) groups. In a healthy liver, it conjugates with the nucleophilic cysteine of GSH to form 3-(glutathion-S-yl)acetaminophen .

-

Enzymatic Catalyst: GST Pi (GSTP) is the most effective isoform for this conjugation [2].

-

Downstream Fate: The GSH conjugate is further processed into the mercapturic acid derivative (APAP-NAC) and excreted in urine.

The "Critical Depletion" Point

Hepatocellular necrosis does not occur until hepatic GSH stores are depleted by >70-80% . Once this threshold is breached, NAPQI is free to bind covalently to cysteine residues on cellular proteins, forming APAP-protein adducts .

Figure 1: The metabolic bifurcation of Acetaminophen. The critical switch from detoxification to toxicity occurs upon GSH depletion.

Pathophysiology of Detoxification Failure

When detoxification fails, NAPQI targets mitochondrial proteins (e.g., ATP synthase alpha-subunit). This binding triggers a cascade:

-

Mitochondrial Dysfunction: Inhibition of respiration and ATP depletion.

-

ROS Generation: Superoxide formation from the electron transport chain.

-

JNK Activation: Phosphorylated JNK translocates to mitochondria, amplifying ROS.

-

MPT Pore Opening: Collapse of membrane potential and release of endonucleases, leading to DNA fragmentation and necrosis.

Experimental Protocols for Assessment

Reliable quantification of NAPQI formation and its downstream effects is mandatory for investigating new chemical entities (NCEs) or antidotes.

Protocol A: LC-MS/MS Quantification of APAP-CYS Adducts

The presence of 3-(cystein-S-yl)acetaminophen (APAP-CYS) in plasma is the gold-standard biomarker for NAPQI-mediated liver injury, as it persists longer than the parent drug [3].

Methodology:

-

Sample Prep: Precipitate plasma proteins with acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP 5500).

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 2 mM Ammonium Formate in Water + 0.2% Formic Acid.

-

Mobile Phase B: 2 mM Ammonium Formate in Acetonitrile + 0.2% Formic Acid.

-

-

MS Parameters (MRM Mode):

-

Ionization: ESI Positive Mode.

-

Transition (Quantifier): m/z 271.1

140.1 (Loss of cysteine moiety). -

Transition (Qualifier): m/z 271.1

182.1.

-

-

Validation: Linearity is typically observed between 1.0 – 100 ng/mL.

Protocol B: Mitochondrial Respiration (Seahorse XF Mito Tox Assay)

To assess if a compound (or NAPQI) is causing direct mitochondrial toxicity [4].

Workflow:

-

Seeding: Plate hepatocytes (e.g., HepG2 or primary human) in XF cell culture microplates.

-

Treatment: Incubate with APAP (therapeutic vs. toxic doses) or NCE for 24h.

-

Assay Medium: Replace media with unbuffered XF assay medium (pH 7.4).

-

Injections (Final Concentrations):

-

Port A:Oligomycin (1.5 µM) – Inhibits ATP synthase (Measures ATP-linked respiration).

-

Port B:FCCP (0.5 µM) – Uncoupler (Measures Maximal Respiration).

-

Port C:Rotenone/Antimycin A (0.5 µM) – Complex I/III inhibitors (Measures non-mitochondrial respiration).

-

-

Readout: A decrease in Spare Respiratory Capacity (Maximal - Basal) is the earliest sign of NAPQI-mediated mitochondrial toxicity.

Therapeutic Interventions: Current & Emerging

The window for intervention is dictated by the rate of GSH depletion.

N-Acetylcysteine (NAC): The Standard of Care

Mechanism:

-

Precursor Supply: NAC provides cysteine, the rate-limiting substrate for de novo GSH synthesis.[4]

-

Direct Scavenging: NAC can directly conjugate with NAPQI, though this role is minor compared to GSH replenishment [5].

-

Mitochondrial Support: Enhances substrate supply for the Krebs cycle.

Fomepizole (4-MP): The Emerging Candidate

Originally an alcohol dehydrogenase inhibitor, Fomepizole is gaining traction for APAP overdose [6]. Dual Mechanism:

-

CYP2E1 Inhibition: Directly blocks the formation of NAPQI (upstream).

-

JNK Inhibition: Prevents the downstream amplification of mitochondrial oxidative stress. Clinical Note: Fomepizole is most effective when administered early, potentially in conjunction with NAC for high-risk overdoses.

Figure 2: Mechanistic intervention points for NAC (GSH replenishment) and Fomepizole (CYP inhibition).[5]

References

-

Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses." Pharmacogenetics and Genomics. Link

-

Henderson, C. J., et al. (2000). "Increased resistance to acetaminophen hepatotoxicity in mice lacking glutathione S-transferase Pi." Proceedings of the National Academy of Sciences. Link

-

Heard, K., et al. (2011). "Quantitative LC-MS/MS Analysis of Acetaminophen-Cysteine Adducts (APAP-CYS) and Its Application In Acetaminophen Overdose Patients." Analytical Methods. Link

-

Agilent Technologies. "Seahorse XF Mito Tox Assay Kit User Guide." Link

-

Akakpo, J. Y., et al. (2020). "N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review." Frontiers in Pharmacology. Link

-

Akakpo, J. Y., et al. (2018). "Fomepizole protects against acetaminophen hepatotoxicity in mice by inhibiting CYP2E1 and JNK activation." Toxicological Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

paracetamol mercapturate CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of Paracetamol Mercapturate (Acetaminophen Mercapturate), a critical biomarker for assessing acetaminophen-induced hepatotoxicity and metabolic activation.

Chemical Identifiers, Biosynthesis, and Analytical Protocols

Executive Summary

Paracetamol mercapturate (N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine) is the terminal urinary metabolite derived from the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), the reactive intermediate responsible for acetaminophen (APAP) hepatotoxicity.[1] While therapeutic doses of paracetamol are primarily metabolized via glucuronidation and sulfation, approximately 5-10% undergoes CYP450-mediated oxidation to NAPQI.[1] This reactive electrophile is instantly conjugated with glutathione (GSH) and subsequently processed into the mercapturate for renal excretion.[2]

Quantification of paracetamol mercapturate serves as a direct index of oxidative metabolism and glutathione depletion, making it a vital analyte in toxicokinetic studies and drug safety evaluations.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The compound is an S-substituted N-acetyl-L-cysteine conjugate.[1][3] The sulfur atom is covalently bonded to the 3-position of the paracetamol phenolic ring (ortho to the hydroxyl group).[1]

Core Chemical Identifiers[1]

| Parameter | Value |

| Common Name | Paracetamol Mercapturate |

| Synonyms | Acetaminophen mercapturate; APAP-NAC; N-Acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine |

| CAS Registry Number | 52372-86-8 (Free Acid) |

| Molecular Formula | C₁₃H₁₆N₂O₅S |

| Molecular Weight | 312.34 g/mol |

| Monoisotopic Mass | 312.07799 Da |

| SMILES | CC(=O)NC1=CC(=C(C=C1)O)SCO)NC(=O)C |

| InChI Key | DVPRQNKJGQEICH-JTQLQIEISA-N |

Physicochemical Profile[1][2][4][7][8][9][10][11][12]

-

Appearance : White to off-white solid.[1]

-

Solubility : Soluble in water, methanol, and DMSO.

-

Acidity (pKa) : Contains a carboxylic acid group (pKa ~3-4) and a phenolic hydroxyl (pKa ~9-10).[1]

-

Stability : Stable in frozen plasma/urine matrices (-80°C); sensitive to oxidation if left in solution at room temperature for extended periods.[1]

Biosynthesis & Metabolic Pathway[1]

The formation of paracetamol mercapturate follows a sequential detoxification pathway in the liver and kidney.[1]

-

Bioactivation : CYP2E1 (and CYP1A2/3A4) oxidizes Paracetamol to NAPQI.

-

GSH Conjugation : Glutathione S-Transferase (GST) catalyzes the addition of Glutathione to NAPQI, forming APAP-GSH.[1]

-

Degradation :

-

Acetylation : N-acetyltransferase (NAT) acetylates the cysteine nitrogen in the kidney/liver to form the final Mercapturate (APAP-NAC).[1]

Pathway Visualization[1]

Figure 1: Sequential metabolic conversion of Paracetamol to its Mercapturate conjugate via the NAPQI intermediate.[1]

Analytical Characterization (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying paracetamol mercapturate in biological matrices (plasma, urine).[1]

Method Development Parameters

1. Sample Preparation:

-

Matrix : Urine (dilute-and-shoot) or Plasma (Protein Precipitation).[1]

-

Extraction : Protein precipitation with Acetonitrile (1:3 v/v) containing internal standard (Acetaminophen-d4 or APAP-NAC-d3).[1]

-

Centrifugation : 10,000 x g for 10 min at 4°C.

2. Chromatographic Conditions:

-

Column : C18 Reverse Phase (e.g., Waters ACQUITY HSS T3 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 5% B to 95% B over 3-5 minutes.

-

Flow Rate : 0.3 - 0.5 mL/min.[1]

3. Mass Spectrometry Settings (ESI+): Paracetamol mercapturate ionizes best in Positive Electrospray Ionization (ESI+) mode.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| APAP-Mercapturate | 313.1 [M+H]⁺ | 140.1 * | 30 | 20-25 |

| APAP-Mercapturate | 313.1 [M+H]⁺ | 271.1 ** | 30 | 15 |

| APAP-Cysteine | 271.1 [M+H]⁺ | 140.1 | 25 | 20 |

| Paracetamol | 152.1 [M+H]⁺ | 110.1 | 25 | 15 |

*Primary Quantifier: The m/z 140 fragment is characteristic of the cysteinyl-APAP core structure. **Secondary Qualifier: Loss of the acetyl group (42 Da) from the N-acetyl moiety.[1]

Validation Criteria:

-

Linearity : 10 – 5000 ng/mL.

-

Precision (CV) : <15%.

-

Recovery : >85% using deuterated internal standards.

Synthesis & Standards for Research

For research requiring high-purity standards where commercial stock is unavailable, paracetamol mercapturate can be synthesized via a semi-synthetic route:

-

Generation of NAPQI : Oxidation of paracetamol using silver oxide (

) in chloroform or enzymatic generation using microsomes. -

Trapping : Immediate reaction of the generated NAPQI with a 5-fold molar excess of N-Acetylcysteine (NAC) in aqueous buffer (pH 7.4).

-

Purification : The resulting APAP-NAC conjugate is purified via Preparative HPLC to remove unreacted APAP and NAC.[1]

-

Verification : Confirm structure using

-NMR and HRMS (M+H 313.08).

Commercial Availability : Reference standards are available from specialized suppliers (e.g., Toronto Research Chemicals, Merck/Sigma, LGC Standards) under the CAS 52372-86-8 .[1]

References

-

PubChem. Acetaminophen mercapturate (CID 83967). National Library of Medicine. Available at: [Link][1]

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses.[1] Pharmacogenetics and Genomics, 25(8), 416–426. Available at: [Link]

-

Cook, S. F., et al. (2016). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry: Method validation and application to a clinical study. Journal of Chromatography B, 1026, 254-262.[1]

Sources

- 1. CAS 52372-86-8: Acetaminophen mercapturate | CymitQuimica [cymitquimica.com]

- 2. Mechanistic identification of biofluid metabolite changes as markers of acetaminophen-induced liver toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen mercapturate | C13H16N2O5S | CID 83967 - PubChem [pubchem.ncbi.nlm.nih.gov]

laboratory synthesis of paracetamol mercapturate for research standards

A Standardized Protocol for Bioanalytical Validation

Executive Summary

Paracetamol mercapturate (3-(N-acetyl-L-cystein-S-yl)acetaminophen) is the definitive urinary biomarker for assessing the bioactivation of acetaminophen (APAP) into its toxic intermediate, NAPQI (N-acetyl-p-benzoquinone imine).[1] While APAP is generally safe, saturation of glucuronidation and sulfation pathways leads to CYP450-mediated oxidation, producing NAPQI.[1] In clinical and toxicological research, high-purity APAP-Cys standards are required to validate LC-MS/MS assays for drug-induced liver injury (DILI).

This guide details the chemical synthesis of APAP-Cys for use as a reference standard. Unlike biological incubations which yield complex matrices, this protocol utilizes a biomimetic oxidative coupling strategy using Silver(I) Oxide (

Part 1: Mechanistic Foundation

The synthesis mimics the Phase II metabolic detoxification pathway. The core challenge is the instability of NAPQI, which rapidly hydrolyzes or polymerizes if not immediately trapped by the thiol nucleophile.

Figure 1: Reaction Architecture & Pathway

The following diagram illustrates the parallel between the biological toxicity pathway and the laboratory synthesis route.

Caption: Biomimetic synthesis route. Oxidation of APAP yields the electrophilic NAPQI, which undergoes Michael addition with the thiol of NAC to form the stable mercapturate.

Part 2: Strategic Synthesis Design

1. Reagent Selection & Causality

-

Oxidant: Silver(I) Oxide (

): Chosen over Lead Tetraacetate (LTA) because it is a milder, heterogeneous oxidant. It allows for easy removal by filtration, preventing heavy metal contamination in the final product. -

Solvent: Chloroform (

) or Ethyl Acetate: NAPQI is stable in non-nucleophilic organic solvents. Water must be excluded during the oxidation step to prevent hydrolysis to benzoquinone. -

Trapping Agent: N-Acetyl-L-Cysteine (NAC): Used instead of Glutathione (GSH) to directly produce the urinary metabolite standard.

2. Safety & Handling

-

NAPQI Toxicity: The intermediate is a potent alkylating agent. All oxidation steps must be performed in a fume hood.

-

Light Sensitivity: Silver salts and quinone imines are photosensitive. Wrap reaction vessels in aluminum foil.

Part 3: Step-by-Step Protocol

Phase A: Generation of NAPQI[1]

-

Preparation: Dissolve Paracetamol (1.51 g, 10 mmol) in dry Chloroform (150 mL) in a foil-wrapped round-bottom flask.

-

Oxidation: Add Silver(I) Oxide (Ag2O, 1.5 eq, ~3.5 g) .

-

Reaction: Stir vigorously at room temperature for 30–60 minutes.

-

Visual Checkpoint: The suspension will turn from dark grey/black to a vibrant yellow/orange solution, indicating the formation of NAPQI.

-

-

Filtration: Filter the mixture rapidly through a Celite pad (or sintered glass funnel) to remove silver residues. Do not let the filtrate dry out completely , as concentrated NAPQI is unstable.

Phase B: Thiol Conjugation

-

Preparation: In a separate vessel, dissolve N-Acetyl-L-Cysteine (1.63 g, 10 mmol) in a mixture of Water/Methanol (1:1, 50 mL) . Adjust pH to ~6.0–7.0 with dilute NaOH if necessary to ensure the thiol is nucleophilic but not rapidly oxidizing.

-

Addition: Add the yellow NAPQI filtrate dropwise to the stirring NAC solution.

-

Quenching: The reaction is immediate.

-

Visual Checkpoint: The yellow color of NAPQI should disappear instantly upon contact with the NAC solution, turning colorless or pale pink. This confirms the "trapping" of the quinone imine.

-

-

Completion: Stir for an additional 30 minutes. Evaporate the organic solvent (Chloroform) under reduced pressure.

Phase C: Purification (Critical for Standards)

Crude precipitation is insufficient for analytical standards due to potential dimers.

-

Flash Chromatography (Optional): Silica gel column, eluting with Ethyl Acetate:Methanol:Acetic Acid (80:19:1).

-

Preparative HPLC (Recommended):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Detection: UV at 254 nm.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain a white, fluffy powder.

Figure 2: Operational Workflow

Caption: Operational workflow for the synthesis and purification of APAP-Cys reference standard.

Part 4: Analytical Validation

To certify the synthesized compound as a "Reference Standard," it must meet specific spectral criteria.

Table 1: Physicochemical Profile

| Parameter | Specification | Notes |

| Chemical Name | 3-(N-acetyl-L-cystein-S-yl)acetaminophen | |

| CAS Number | 52372-86-8 | |

| Molecular Formula | ||

| Molecular Weight | 312.34 g/mol | |

| Appearance | White to Off-White Solid | Hygroscopic |

| Solubility | DMSO, Methanol, Water |

Table 2: NMR Characterization Data (

or

)

The substitution at the 3-position breaks the symmetry of the para-substituted phenol ring of APAP.

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic Ring | 7.50 | Doublet (J=2.0 Hz) | 1H | H-2 (Meta to S, Ortho to NHAc) |

| Aromatic Ring | 7.25 | Doublet of Doublets | 1H | H-6 |

| Aromatic Ring | 6.85 | Doublet (J=8.5 Hz) | 1H | H-5 (Ortho to OH) |

| Cysteine | 4.45 | Multiplet | 1H | Chiral center |

| Cysteine | 3.10 - 3.40 | Multiplet | 2H | |

| Acetyl ( | 2.05 | Singlet | 3H | APAP Acetyl |

| Acetyl ( | 1.85 | Singlet | 3H | Cysteine Acetyl |

Mass Spectrometry (ESI)[1]

-

Positive Mode (M+H): m/z 313.1

-

Negative Mode (M-H): m/z 311.1

-

Fragmentation (MS/MS): Loss of acetyl group (m/z 271) and cleavage of the cysteine thioether linkage.

Part 5: Stability & Storage

-

Storage: Store at -20°C or lower. The thioether linkage is susceptible to oxidation (sulfoxide formation) if exposed to air/moisture for prolonged periods.

-

Solution Stability: Stock solutions in DMSO are stable for 3 months at -80°C. Aqueous solutions should be prepared fresh to avoid hydrolysis.

References

-

PubChem. (n.d.). Acetaminophen mercapturate (CID 83967). National Library of Medicine.[2] Retrieved February 4, 2026, from [Link]

-

Human Metabolome Database (HMDB). (n.d.). Metabolite: Acetaminophen mercapturate (HMDB0002140). Retrieved February 4, 2026, from [Link]

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: acetaminophen pathway. Pharmacogenetics and Genomics. Retrieved from [Link]

-

Dahlin, D. C., et al. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen.[1] Proceedings of the National Academy of Sciences. (Foundational citation for NAPQI chemistry).[1]

Sources

Paracetamol Mercapturate: A Key Biomarker in Acetaminophen Metabolism and Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally. While considered safe at therapeutic doses, its overdose is a leading cause of acute liver failure. The hepatotoxicity of paracetamol is not caused by the parent drug itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal physiological conditions, NAPQI is efficiently detoxified through conjugation with glutathione (GSH). This detoxification pathway leads to the formation of several metabolites, with paracetamol mercapturate being a key end-product excreted in the urine. The quantification of paracetamol mercapturate serves as a critical biomarker for assessing the extent of NAPQI formation, providing invaluable insights into the bioactivation of paracetamol, the risk of hepatotoxicity, and the efficacy of therapeutic interventions. This guide provides a comprehensive overview of the formation and significance of paracetamol mercapturate, along with detailed methodologies for its quantification in biological matrices.

The Metabolic Fate of Paracetamol: A Tale of Two Pathways

Upon oral administration, paracetamol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 30 to 60 minutes in fasting individuals. The metabolism of paracetamol occurs predominantly in the liver via three main pathways:

-

Glucuronidation: This is the primary metabolic route, accounting for approximately 50-70% of paracetamol metabolism.[1] The enzyme UDP-glucuronosyltransferase (UGT) conjugates paracetamol with glucuronic acid, forming the non-toxic paracetamol-glucuronide.

-

Sulfation: Accounting for about 25-35% of metabolism, this pathway involves the conjugation of paracetamol with a sulfate group, catalyzed by sulfotransferase (SULT) enzymes, to form paracetamol-sulfate, another non-toxic metabolite.[1]

-

Oxidation: A minor but critically important pathway (5-15%) is the oxidation of paracetamol by cytochrome P450 enzymes, primarily CYP2E1, to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2]

At therapeutic doses, the small amount of NAPQI produced is rapidly detoxified. However, in the case of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the oxidative pathway and leading to a significant increase in NAPQI production.[3]

The Critical Role of Glutathione in NAPQI Detoxification

The body's primary defense against NAPQI-induced toxicity is the tripeptide antioxidant, glutathione (GSH). NAPQI is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group of GSH. This conjugation, which can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable, non-toxic paracetamol-GSH conjugate.[4]

In instances of paracetamol overdose, the excessive production of NAPQI can deplete hepatic GSH stores by as much as 70% or more.[5] Once GSH is significantly depleted, NAPQI is free to bind to other cellular macromolecules, particularly mitochondrial proteins. This covalent binding disrupts mitochondrial function, leading to oxidative stress, ATP depletion, and ultimately, hepatocellular necrosis and acute liver failure.[3]

Formation of Paracetamol Mercapturate: The Final Step in Detoxification

The paracetamol-GSH conjugate formed in the liver is not the final excretory product. It undergoes further metabolism to be eliminated from the body. This process involves a series of enzymatic steps:

-

Removal of Glutamate and Glycine: The glutamate and glycine residues are sequentially cleaved from the paracetamol-GSH conjugate by gamma-glutamyl transpeptidase and dipeptidases, respectively. This results in the formation of the paracetamol-cysteine conjugate.

-

N-acetylation: The paracetamol-cysteine conjugate is then N-acetylated by N-acetyltransferase to form paracetamol mercapturate (N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine).[3]

Paracetamol mercapturate is a water-soluble and stable metabolite that is readily excreted in the urine. Along with the cysteine conjugate, it represents the end-product of the NAPQI detoxification pathway.[6]

Paracetamol Mercapturate as a Clinical and Research Biomarker

The quantification of paracetamol mercapturate in biological fluids, particularly urine, provides a direct and reliable measure of the amount of paracetamol that has been metabolized through the CYP2E1-mediated toxification pathway. This has significant implications in both clinical and research settings.

-

Assessing Bioactivation: The amount of mercapturate formed is proportional to the amount of NAPQI generated. Therefore, its measurement can be used to assess the degree of paracetamol bioactivation.

-

Risk Stratification in Overdose: In patients with paracetamol overdose, higher levels of urinary paracetamol mercapturate are indicative of greater NAPQI production and, consequently, a higher risk of developing hepatotoxicity.[7]

-

Monitoring Therapeutic Interventions: N-acetylcysteine (NAC) is the standard antidote for paracetamol overdose. It works by replenishing hepatic GSH stores and may also directly conjugate with NAPQI. Monitoring the levels of paracetamol mercapturate can help in assessing the efficacy of NAC therapy.

-

Drug Development and Safety Assessment: In the development of new drugs, understanding their potential to induce cytochrome P450 enzymes or deplete glutathione is crucial. Co-administration studies with paracetamol and subsequent measurement of mercapturate excretion can serve as a sensitive probe for such interactions.

| Paracetamol Metabolite | Typical Urinary Excretion (Therapeutic Dose) | Significance |

| Paracetamol-Glucuronide | ~55% | Major non-toxic metabolite. |

| Paracetamol-Sulfate | ~30% | Second major non-toxic metabolite. |

| Unchanged Paracetamol | ~4% | Minor component. |

| Paracetamol-Cysteine & Mercapturate | ~8% (combined) | Biomarkers of NAPQI formation and detoxification. |

Table 1: Approximate Urinary Excretion Profile of Paracetamol and its Metabolites within 24 Hours of a Therapeutic Dose.[6]

Analytical Methodology: Quantification of Paracetamol Mercapturate by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of paracetamol mercapturate in complex biological matrices like plasma and urine.

Rationale for Methodological Choices

-

Sample Matrix: Urine is often the preferred matrix for quantifying paracetamol mercapturate due to its non-invasive collection and the relatively high concentration of the metabolite. Plasma can also be used and may provide a more direct measure of systemic exposure to the NAPQI-derived conjugates.

-

Sample Preparation: The primary goal of sample preparation is to remove proteins and other interfering substances from the matrix.

-

Protein Precipitation (PPT): This is a simple and effective method for plasma samples, where a cold organic solvent like acetonitrile or methanol is added to precipitate proteins.[6]

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, which may be necessary to achieve lower limits of quantification.

-

Dilute-and-Shoot: For urine samples with high metabolite concentrations, a simple dilution with the mobile phase may be sufficient.

-

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate paracetamol mercapturate from the parent drug and other metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid) is common.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique. Paracetamol mercapturate can be detected in both positive and negative ion modes, though positive mode is frequently reported for related cysteine adducts.[6][8] The choice of polarity should be optimized for sensitivity and specificity.

-

Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of paracetamol mercapturate) and monitoring for a specific product ion that is formed upon fragmentation. This provides high selectivity and reduces background noise. For a related metabolite, acetaminophen-cysteine, the m/z transition of 271 → 140 in positive mode has been reported.[6]

-

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., paracetamol-d4) is crucial for accurate quantification.[9] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable correction.

Experimental Protocol: Quantification of Paracetamol Mercapturate in Human Plasma

This protocol is a representative example and should be optimized and validated in the user's laboratory according to regulatory guidelines (e.g., FDA guidance on bioanalytical method validation).[10]

1. Materials and Reagents:

-

Paracetamol mercapturate analytical standard

-

Paracetamol-d4 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of paracetamol mercapturate in methanol.

-

Serially dilute the stock solution with drug-free human plasma to prepare calibration standards at a range of concentrations.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (paracetamol-d4 in methanol).

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from other metabolites.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: ESI Positive (to be optimized)

-

MRM Transitions:

-

Paracetamol Mercapturate: To be determined by infusion of the analytical standard.

-

Paracetamol-d4: e.g., m/z 156 → 114[4]

-

5. Data Analysis:

-

Quantify paracetamol mercapturate by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of paracetamol mercapturate in unknown samples from the calibration curve.

Conclusion and Future Perspectives

Paracetamol mercapturate is a metabolite of profound importance in understanding the toxicology of paracetamol. Its formation is a direct consequence of the bioactivation of paracetamol to the reactive intermediate NAPQI and its subsequent detoxification by glutathione. The quantification of paracetamol mercapturate by robust and validated analytical methods, such as LC-MS/MS, provides a powerful tool for researchers and clinicians. It allows for the assessment of hepatotoxicity risk in overdose patients, the evaluation of therapeutic interventions, and the investigation of drug-drug interactions in drug development. As personalized medicine advances, the ability to phenotype an individual's capacity for paracetamol bioactivation through the measurement of mercapturate excretion may play an increasingly important role in optimizing pain management strategies and minimizing the risk of adverse drug reactions.

References

- Synthesis of N-Acetyl L-Cysteine. (2025). [Source Name for Synthesis Information].

- Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). Molecules.

- Synthesis of N-acetylcysteine compounds. (1983). Il Farmaco; Edizione Scientifica.

- N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine. CymitQuimica.

- Production method of N-acetyl-L-cysteine. Google Patents.

- Paracetamol. Wikipedia.

- Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine. (2025). Scientific Reports.

- HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide. (2025). [Source Name for HPLC-MS Protocol].

- Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial. (2018). Bioanalysis.

- Fragmentation pattern of paracetamol. ResearchGate.

- Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS)

- Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. (2018). Toxicology Research.

- Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. (2014). Journal of Pharmaceutical and Biomedical Analysis.

- Outcomes from massive paracetamol overdose: a retrospective observational study. (2017). British Journal of Clinical Pharmacology.

- Direct detection and identification of active pharmaceutical ingredients in intact tablets by helium plasma ionization (HePI) mass spectrometry. (2013). Analyst.

- The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. (2021). Jurnal Kimia Valensi.

- Liver damage and plasma concentrations of paracetamol and its metabolites after paracetamol overdosage in mice. (1993). Methods and Findings in Experimental and Clinical Pharmacology.

- Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. (2016).

- Validation of Analytical Methods for Biomarkers Employed in Drug Development. (2008). Clinical Cancer Research.

- Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations. (2018). Therapeutic Drug Monitoring.

- Analysis of Paracetamol and its Metabolites Using a Paracetamol-d4 Internal Standard: An Application Note and Protocol. Benchchem.

- The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. (2020). Bioanalysis.

- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.

- Paracetamol poisoning. Wikipedia.

- Method for Paracetamol Analysis. Shimadzu UK.

- Pharmacokinetics of paracetamol (acetaminophen). Dr.Oracle.

- HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023).

- Can paracetamol (acetaminophen) be administered to patients with liver impairment?. (2015). Alimentary Pharmacology & Therapeutics.

- Optimal Control Strategies for Reducing Toxic Formation in Acetaminophen Metabolism. (2021).

- The analysis of acetaminophen (paracetamol) and seven metabolites in rat, pig and human plasma by U(H)PLC-MS. UCL Discovery.

- Hepatotoxicity of paracetamol and related fatalities. (2017). European Review for Medical and Pharmacological Sciences.

- Paracetamol toxicity. LITFL.

- The analysis of acetaminophen (paracetamol) and seven metabolites in rat, pig and human plasma by U(H)PLC. UCL Discovery.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Source Name for FDA Guidance].

- Biomarker Guidances and Reference Materials. FDA.

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liver damage and plasma concentrations of paracetamol and its metabolites after paracetamol overdosage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hhs.gov [hhs.gov]

Methodological & Application

HPLC-UV method for paracetamol mercapturate analysis in urine

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the specific quantification of Paracetamol Mercapturate (APAP-NAC) in human urine. Unlike general paracetamol assays, this method is optimized to resolve the mercapturic acid conjugate—a critical biomarker for oxidative stress and CYP450-mediated bioactivation (NAPQI formation)—from the parent drug and other major metabolites (glucuronide, sulfate, cysteine). The protocol employs a reversed-phase C18 stationary phase with a phosphate-buffered mobile phase to ensure precise retention control of polar metabolites.

Introduction & Clinical Significance

Paracetamol (Acetaminophen/APAP) is generally safe, but its metabolism involves a minor pathway mediated by CYP2E1 , producing the reactive toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) .[1][2][3] Under normal conditions, NAPQI is rapidly detoxified by glutathione (GSH).[1][2]

The resulting conjugate is processed by the kidneys into Paracetamol Mercapturate (APAP-NAC) . Quantifying APAP-NAC in urine provides a direct index of:

-

CYP450 Activation: The extent of oxidative metabolism.

-

Glutathione Status: Indirect assessment of hepatic GSH utilization.

-

Toxicity Risk: Disproportionate elevation of mercapturate levels suggests saturation of the safe glucuronidation/sulfation pathways.

Chemical Basis & Metabolic Pathway

The separation challenge lies in the structural similarity and polarity differences between the parent drug and its Phase II metabolites.

Metabolic Cascade:

-

Toxication: APAP

NAPQI[2] -

Detoxification: NAPQI + GSH

APAP-GSH[2] -

Processing: APAP-GSH

APAP-Cysteine

Caption: Figure 1. Paracetamol metabolic pathway highlighting the formation of the mercapturate conjugate (APAP-NAC).

Instrumentation & Reagents

Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, TCC).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Target Wavelength:254 nm (Secondary confirmation at 243 nm).

-

-

Column: C18 Reversed-Phase (e.g., Phenomenex Luna 5µm C18(2) 100Å, 250 x 4.6 mm).

-

Rationale: A standard C18 provides sufficient hydrophobic retention for the mercapturate while allowing the very polar glucuronides to elute early.

-

-

Centrifuge: Capable of 10,000 x g.

Reagents

-

Standards: Paracetamol (Sigma-Aldrich), Paracetamol Mercapturate (Toronto Research Chemicals).

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

-

Buffer Components: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

Experimental Protocol

Mobile Phase Preparation

The separation relies on an isocratic elution to ensure stable baselines and reproducible retention times for polar metabolites.

-

Composition: 0.1 M

Buffer (pH 3.5) : Methanol : Acetonitrile -

Ratio: 85 : 10 : 5 (v/v/v)

-

Preparation:

-

Dissolve 13.6 g of

in 950 mL Milli-Q water. -

Adjust pH to 3.5 ± 0.05 using Orthophosphoric Acid. Note: Acidic pH suppresses the ionization of the mercapturic acid carboxyl group, improving peak shape and retention.

-

Add organic modifiers (MeOH/ACN) and make up to 1000 mL.

-

Filter through 0.45 µm nylon membrane and degas.

-

Sample Preparation (Urine)

Urine is a complex matrix. While simple dilution is possible for overdose cases, Solid Phase Extraction (SPE) is recommended for therapeutic monitoring to remove interfering salts and proteins.

Method A: Rapid Dilution (High Concentration Samples)

-

Centrifuge urine at 10,000 x g for 10 min to remove particulates.

-

Dilute supernatant 1:10 with Mobile Phase.

-

Filter through 0.22 µm PTFE syringe filter into HPLC vial.

Method B: SPE Cleanup (Recommended for Precision)

-

Cartridge: C18 SPE Cartridge (e.g., Sep-Pak C18, 500 mg).

-

Conditioning: 3 mL Methanol followed by 3 mL Water.

-

Loading: Mix 1 mL Urine with 1 mL Phosphate Buffer (pH 3.5); load onto cartridge.

-

Washing: Wash with 2 mL Water (removes salts/urea).

-

Elution: Elute with 2 mL Methanol.

-

Reconstitution: Evaporate Methanol under

stream; reconstitute in 1 mL Mobile Phase.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV @ 254 nm |

| Run Time | 15 - 20 minutes |

Expected Elution Order:

-

Paracetamol Glucuronide (Most Polar,

3-4 min) -

Paracetamol Mercapturate (

8-10 min) -

Paracetamol (Parent) (

12-14 min)

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare a calibration curve using synthetic urine spiked with APAP-Mercapturate.

-

Range: 1 µg/mL to 100 µg/mL.

-

Acceptance:

.

Limit of Detection (LOD)

-

Calculated based on Signal-to-Noise (S/N) ratio of 3:1.

-

Typical HPLC-UV LOD for Mercapturate: ~0.1 - 0.5 µg/mL .

Recovery (Accuracy)

Spike blank urine at three levels (Low, Medium, High).

-

Formula:

-

Target: 85% - 115%.

Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow from urine collection to data analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Interfering Peaks | Endogenous urine compounds. | Switch from Dilution method to SPE. Ensure pH of mobile phase is strictly 3.5. |

| Peak Tailing | Secondary interactions with silanols. | Ensure buffer concentration is adequate (0.1 M). Replace column if old. |

| Retention Shift | pH drift in mobile phase. | Re-prepare mobile phase; pH is critical for the carboxylic acid moiety of the mercapturate. |

References

-

Lau, G. S., & Critchley, J. A. (1994). The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay.[7][8] Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1563-1572. Link

-

Knox, J. H., & Jurand, J. (1977).[6] Determination of paracetamol and its metabolites in urine by high-performance liquid chromatography using reversed-phase bonded supports.[6][7] Journal of Chromatography A, 142, 651-670.[6] Link

- Duggin, G. G. (1976). Combination analgesic nephropathy. Australian and New Zealand Journal of Medicine, 6(1 Suppl), 1-14.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of paracetamol and its metabolites in urine by high-performance liquid chromatography using reversed-phase bonded supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Quantification of Paracetamol Mercapturate in Human Plasma

Introduction: The Significance of Paracetamol Mercapturate

Paracetamol (acetaminophen, APAP) is one of the most widely used analgesic and antipyretic drugs globally.[1] While generally safe at therapeutic doses, paracetamol overdose is a leading cause of acute liver failure in the Western world.[1] This hepatotoxicity is not caused by the parent drug itself but by its metabolic activation.

The majority of a paracetamol dose is metabolized via glucuronidation and sulfation. A small fraction, however, is oxidized by cytochrome P450 enzymes to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an overdose scenario, GSH stores are depleted, allowing NAPQI to form covalent bonds with cellular proteins, particularly in hepatocytes. This process, known as the formation of "APAP protein adducts," initiates mitochondrial injury and necrotic cell death, leading to severe liver damage.[2]

The conjugation of NAPQI with GSH leads to the formation of paracetamol-glutathione, which is further metabolized and excreted in urine as paracetamol mercapturate and paracetamol-cysteine conjugates. Therefore, the quantification of paracetamol mercapturate in biological fluids serves as a direct and reliable biomarker for the formation of the toxic NAPQI metabolite.[1] Monitoring its levels is crucial in clinical toxicology and drug development to assess the bioactivation of paracetamol and investigate mechanisms of drug-induced liver injury (DILI).[3]

This application note details a highly sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paracetamol mercapturate in human plasma. The protocol employs a simple protein precipitation step and a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for high-throughput clinical and preclinical research.

Figure 1: Simplified metabolic pathway of paracetamol (APAP).

Principle of the Method

This method is based on the principle of stable isotope dilution tandem mass spectrometry. A known quantity of a stable isotope-labeled internal standard (Paracetamol Mercapturate-d3) is added to a small volume of plasma. The use of a stable isotope-labeled standard is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample extraction and instrument response.[4]

Plasma proteins are precipitated with cold acetonitrile. After centrifugation, the clear supernatant is diluted and injected into a UPLC-MS/MS system. The analyte and internal standard are separated from endogenous plasma components on a reversed-phase C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification.

Materials and Reagents

-

Standards: Paracetamol Mercapturate and Paracetamol Mercapturate-d3 (Internal Standard, IS) were sourced from a reputable supplier (e.g., CLEARSYNTH).[5]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, Type I (18.2 MΩ·cm).

-

Mobile Phase Additive: Formic acid (FA), LC-MS grade.

-

Biological Matrix: Drug-free human plasma, stored at -80°C.

-

Equipment:

-

UPLC System: Waters I-Class UPLC system or equivalent.[6]

-

Mass Spectrometer: Waters Xevo TQ-S, Sciex QTRAP 5500, or equivalent triple quadrupole mass spectrometer.[6][7]

-

Analytical Column: Waters ACQUITY BEH C18, 50 × 2.1 mm, 1.7 µm.[6]

-

Microcentrifuge tubes (1.5 mL).

-

Refrigerated microcentrifuge.

-

Calibrated pipettes.

-

Vortex mixer.

-

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Paracetamol Mercapturate and Paracetamol Mercapturate-d3 (IS) and dissolve in 1 mL of MeOH to prepare 1 mg/mL stock solutions. Store at -20°C.

-

Working Solutions:

-

Prepare a 10 µg/mL working solution of Paracetamol Mercapturate by diluting the stock solution with 50:50 MeOH:Water.

-

Prepare a 100 ng/mL working solution of the IS (Paracetamol Mercapturate-d3) by diluting its stock solution with 50:50 MeOH:Water.

-

-

Calibration Curve (CC) Standards: Prepare CC standards by spiking the appropriate amount of the 10 µg/mL working solution into drug-free human plasma to achieve final concentrations ranging from 0.5 to 200 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 50 ng/mL), and High (e.g., 150 ng/mL).

Causality Note: Preparing standards and QCs in the same biological matrix as the unknown samples is essential to accurately mimic the matrix effect during method validation and sample analysis.[8]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[9]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma (CC, QC, or sample) into the corresponding tube.

-

Add 10 µL of the 100 ng/mL IS working solution to every tube (except blanks) and briefly vortex.

-

Add 200 µL of cold (< -20°C) acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant into an LC vial insert.

-

Add 100 µL of Type I water containing 0.1% formic acid to the supernatant. This dilution helps improve peak shape during chromatography.

-

Cap the vials and place them in the autosampler for analysis.

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

Causality Note: A gradient elution is used to effectively separate the moderately polar paracetamol mercapturate from highly polar endogenous components (which elute early) and less polar lipids (which are retained longer), ensuring a clean baseline and minimizing ion suppression at the analyte's retention time.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY BEH C18, 50 × 2.1 mm, 1.7 µm[6] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.0 | 60 | | | 3.5 | 95 | | | 4.5 | 95 | | | 4.6 | 5 | | | 6.0 | 5 |

Causality Note: Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms in the molecule are readily protonated. MRM is used for detection because it provides two stages of mass filtering (precursor ion and product ion), which dramatically increases selectivity and signal-to-noise ratio, allowing for sensitive quantification even in a complex matrix like plasma.[7]

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 2.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 500°C | | Desolvation Gas Flow | 800 L/hr | | Analyte | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) | | Paracetamol Mercapturate | 313.1 > 140.1 | 30 | 20 | | Paracetamol Mercapturate-d3 (IS) | 316.1 > 143.1 | 30 | 20 |

(Note: The m/z transition for paracetamol mercapturate is derived from its molecular structure. The related paracetamol-cysteine adduct has a well-documented transition of m/z 271 → 140.[7] The specific voltages and energies should be optimized for the instrument in use.)

Data Analysis and Method Performance

Data is acquired and processed using the instrument's software (e.g., Waters MassLynx). A calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is applied to ensure accuracy across the entire calibration range.

Table 3: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Range | 0.5 - 200 ng/mL | - |

| LLOQ | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |

| Intra-day Precision (%CV) | < 8.5% | < 15% (< 20% at LLOQ) |

| Inter-day Precision (%CV) | < 10.2% | < 15% (< 20% at LLOQ) |

| Accuracy (%RE) | -11.0% to 9.8% | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 85% | Consistent and reproducible |

| Matrix Effect | Minimal ion suppression (<15%) | CV < 15% |

| Stability | Stable for 3 freeze-thaw cycles and 24h at room temp. | < 15% deviation from nominal |

(Note: The data presented in Table 3 are representative values based on typical validation results for similar bioanalytical methods and should be confirmed during in-lab validation.)

Conclusion

This application note provides a detailed, step-by-step protocol for the sensitive and reliable quantification of paracetamol mercapturate in human plasma using LC-MS/MS. The method demonstrates high selectivity, accuracy, and precision, with a simple and rapid sample preparation procedure. This self-validating system is well-suited for researchers, toxicologists, and drug development professionals investigating paracetamol-induced hepatotoxicity and for broader applications in pharmacokinetic and DILI biomarker studies.

References

-

Thummar, K. N. (2022). An LC-MS/MS Method for Simultaneous Quantification of Paracetamol and Pamabrom in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 14(5), 608-615. Available at: [Link]

-

Divya Vilas K, et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Chromatography & Separation Techniques, 11(5). Available at: [Link]

-

Zhang, J. (n.d.). Determination of Paracetamol in Human Plasma Using LC-MS/MS: Application to A Pharmacokinetic and Bioequivalence Study in Healthy Human Subjects. Semantic Scholar. Available at: [Link]

-

Kam, A. T. C., et al. (2018). Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial. Future Science OA, 4(8), FSOA331. Available at: [Link]

-

Ganesalingam, J., et al. (2016). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods, 8(2), 268-274. Available at: [Link]

-

Homer, N., & Simpson, J. (2023). Analysis of paracetamol and AT7519 in serum using LC-MS/MS. protocols.io. Available at: [Link]

-

de Jong, L., et al. (2021). Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. Available at: [Link]

-

Poszepczynska, M., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules, 26(7), 2038. Available at: [Link]

-

Jaeschke, H., & McGill, M. R. (2016). Translational biomarkers of acetaminophen-induced acute liver injury. Expert Opinion on Drug Metabolism & Toxicology, 12(7), 757-767. Available at: [Link]

-

Jaeschke, H., et al. (2014). Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients. Expert Opinion on Drug Metabolism & Toxicology, 10(7), 1019-1032. Available at: [Link]

-

Chen, Y., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. Analytical Chemistry, 84(5), 2297-2304. Available at: [Link]

Sources

- 1. Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

Application Note: Sourcing and Validation of Paracetamol Mercapturate Analytical Standards

This Application Note and Protocol guide is designed for analytical scientists and drug development professionals. It addresses the critical challenges in sourcing, validating, and utilizing Paracetamol Mercapturate (APAP-NAC) , the specific N-acetylcysteine conjugate of acetaminophen, which serves as a definitive biomarker for the reactive toxic metabolite NAPQI.

Part 1: The Biological Context & Analytical Imperative[1]

Why This Standard Matters Paracetamol (Acetaminophen/APAP) hepatotoxicity is mediated by the cytochrome P450-generated metabolite NAPQI (N-acetyl-p-benzoquinone imine). Under normal dosing, NAPQI is detoxified by glutathione (GSH). This adduct is processed enzymatically in the kidney to form the Cysteine conjugate (APAP-Cys) and finally acetylated to the Mercapturate conjugate (APAP-NAC) , which is excreted in urine.

Quantifying APAP-NAC is not merely about measuring a metabolite; it is a direct probe into the oxidative stress burden and the glutathione depletion status of the subject. Inaccurate standards lead to false toxicity assessments.

Metabolic Pathway Visualization

The following diagram maps the formation of the Mercapturate, highlighting the critical enzymatic steps that define the analyte's structure.

Figure 1: The metabolic detoxification pathway of Paracetamol leading to the Mercapturate conjugate (APAP-NAC).

Part 2: Sourcing Strategy & Material Selection

The market contains conflicting CAS numbers and nomenclature (often confusing the Cysteine conjugate with the Mercapturate). Use the following "Sourcing Specification Sheet" to ensure procurement of the correct chemical entity.

The Target Analyte Specification

-

Chemical Name: Acetaminophen Mercapturate (N-Acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine)

-

Molecular Formula: C₁₃H₁₆N₂O₅S

-

Molecular Weight: 312.34 g/mol

-

CAS Registry Number: 52372-86-8 (Primary) or 55748-93-1 (Often used for related isomers; verify structure).

-

Critical Impurity Check: Ensure the standard is NOT the un-acetylated Cysteine conjugate (APAP-Cys, MW ~270).

Internal Standard (IS) Selection

For "Self-Validating" bioanalysis, you must correct for matrix effects (ion suppression in urine/plasma).

-

Gold Standard: Acetaminophen-Mercapturate-d3 (Deuterated on the acetyl group).

-

Why: It co-elutes exactly with the analyte and experiences the exact same ionization environment.

-

-

Acceptable Surrogate: Acetaminophen-d4.

-

Risk: Elutes slightly differently than the mercapturate, potentially leading to uncorrected matrix effects.

-

Recommended Suppliers

-

Primary Standards: Toronto Research Chemicals (TRC), Sigma-Aldrich (Merck), BOC Sciences.

-

Isotope Labeled Standards: Veeprho, Alsachim, C/D/N Isotopes.

Part 3: Validation Protocol (The "Self-Validating" System)

Do not trust the Certificate of Analysis (CoA) blindly. Thiols and their conjugates are prone to oxidation (disulfide formation). Perform this 3-step validation upon receipt.

Step 1: Identity Verification (MS/MS)

Objective: Confirm the structure and differentiate APAP-NAC (MW 312) from APAP-Cys (MW 270).

-

Method: Direct Infusion ESI-MS/MS (Positive Mode).

-

Acceptance Criteria:

-

Precursor Ion: [M+H]⁺ = 313.1 m/z

-

Major Fragment: 140.1 m/z (Characteristic cysteine-related fragment).

-

Secondary Fragment: 271.1 m/z (Loss of acetyl group - confirms it was acetylated).

-

Step 2: Purity Assessment (qNMR or HPLC-UV)

Objective: Quantify the actual active content. Hygroscopic salts can absorb water, reducing the effective concentration.

-

Protocol: Dissolve ~5 mg in DMSO-d6. Run ¹H-NMR.

-

Check: Integrate the acetyl methyl singlet (~1.8-2.0 ppm). Compare against an internal calibrant (e.g., Maleic Acid) if performing qNMR.

-

Red Flag: Presence of broad peaks indicating polymerization or disulfide bridging.

Step 3: Stability & Solubility Testing

-

Solubility: APAP-NAC is sparingly soluble in pure water but highly soluble in DMSO or Methanol .

-

Stock Prep: Prepare primary stock (1 mg/mL) in Methanol .

-

Storage: Aliquot into amber glass vials. Store at -80°C . Stability is >12 months at -80°C, but degrades within 24 hours at room temperature in aqueous solution due to hydrolysis or oxidation.

Part 4: LC-MS/MS Application Protocol

This protocol is optimized for human urine analysis, complying with FDA Bioanalytical Method Validation guidelines.

Sample Preparation (Dilute-and-Shoot)

Urine is complex. While protein precipitation is common for plasma, urine often requires only dilution to reduce matrix effects.

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 x g for 5 mins to remove particulates.

-

Mix: 50 µL Urine + 450 µL Internal Standard Solution (APAP-NAC-d3 in 0.1% Formic Acid/Water).

-

Vortex and transfer to autosampler vial.

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 or Waters ACQUITY).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Hold |

| 3.00 | 95% | Elution |

| 4.00 | 95% | Wash |

| 4.10 | 5% | Re-equilibration |

| 5.50 | 5% | End |[1]

Mass Spectrometry Parameters (MRM)

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| APAP-NAC | 313.1 | 208.1 | 30 | 20 | Quantifier |

| APAP-NAC | 313.1 | 140.1 | 30 | 35 | Qualifier |

| APAP-NAC-d3 | 316.1 | 211.1 | 30 | 20 | Internal Std |

Note: Transitions may vary slightly by instrument (Sciex vs. Thermo vs. Waters). Always optimize collision energy using the "Identity Verification" step.

Part 5: Validation Workflow Diagram

The following flowchart illustrates the decision-making process for accepting a standard for use in regulated bioanalysis.

Figure 2: Step-by-step validation workflow for incoming analytical standards.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107954, Acetaminophen mercapturate. PubChem. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] FDA.gov. Available at: [Link]

-

Cook, S.F., et al. (2015). Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry.[7] Journal of Chromatography B. Available at: [Link]

-

Veeprho Pharmaceuticals. Acetaminophen Mercapturate & Deuterated Standards. Veeprho. Available at: [Link]

Sources

- 1. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. hhs.gov [hhs.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Robust LC-MS/MS Quantification of Paracetamol Mercapturate (APAP-NAC)

Introduction & Scientific Context

Paracetamol (Acetaminophen/APAP) is generally safe at therapeutic doses but causes severe hepatotoxicity at high concentrations.[1] The mechanism involves the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) via CYP450 enzymes (primarily CYP2E1).[2] Under normal conditions, NAPQI is rapidly detoxified by glutathione (GSH).[2]

However, when GSH is depleted, NAPQI binds to cellular proteins, causing mitochondrial dysfunction and necrosis. The urinary or plasma concentration of Paracetamol Mercapturate (APAP-NAC) —the stable end-product of the NAPQI-glutathione detoxification pathway—is a critical biomarker for:

-

Assessing the extent of oxidative stress and GSH depletion.

-

Evaluating CYP2E1 activity.

-

Clinical toxicology and forensic analysis of APAP overdose.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic cascade from APAP to its mercapturate conjugate, highlighting the critical detoxification step.

Caption: Figure 1: Metabolic pathway of Paracetamol to Mercapturate (APAP-NAC) via NAPQI detoxification.

Analytical Challenges & Strategy

Developing a robust method for APAP-NAC presents specific challenges that this protocol addresses:

-

Polarity & Retention: APAP-NAC is highly polar. Traditional C18 columns often fail to retain it sufficiently, causing it to elute in the void volume where ion suppression (matrix effect) is highest.

-

Solution: Use of a High-Strength Silica (HSS) T3 column or a Polar-Embedded C18. These phases are compatible with 100% aqueous mobile phases, allowing focusing of polar analytes at the column head.

-

-

Stability: Mercapturates can be sensitive to oxidation.

-

Solution: Controlled temperature (4°C) in the autosampler and use of acidified mobile phases.

-

-

Matrix Interference: Urine and plasma contain high levels of endogenous interferences.

-

Solution: Use of a stable isotope-labeled internal standard (APAP-NAC-d3 or d4 ) is mandatory to correct for matrix effects and recovery variations.

-

Experimental Protocol

Reagents & Materials

-

Analytes: Paracetamol Mercapturate (APAP-NAC), APAP-NAC-d3 (Internal Standard).

-

Matrix: Human Plasma (K2EDTA) or Urine.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method utilizes protein precipitation (PPT) for plasma, which is robust for high-throughput environments.

-

Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate or microcentrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL APAP-NAC-d3 in water).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Mixing: Vortex aggressively for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate. Add 300 µL of 0.1% Formic Acid in Water.

-

Reasoning: Diluting the organic supernatant with water prevents "solvent effects" (peak broadening) when injecting onto a high-aqueous tolerant column.

-

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Waters Acquity or Shimadzu Nexera).

-

Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 2–5 µL.

Mobile Phase Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 99 | 1 | Initial |

| 1.00 | 99 | 1 | Hold (Focusing) |

| 4.00 | 50 | 50 | Linear |

| 4.10 | 5 | 95 | Wash |

| 5.00 | 5 | 95 | Wash |

| 5.10 | 99 | 1 | Re-equilibrate |

| 7.00 | 99 | 1 | End |

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[7]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| APAP-NAC | 313.1 | 140.1 | 30 | 20 | Quantifier |

| 313.1 | 208.1 | 30 | 15 | Qualifier | |

| APAP-NAC-d3 | 316.1 | 143.1 | 30 | 20 | Internal Std |

Note: Transitions are based on the protonated molecule [M+H]+. The m/z 140 fragment corresponds to the loss of the N-acetylcysteine moiety, a characteristic cleavage for this class of conjugates.

Workflow Visualization

Caption: Figure 2: Step-by-step sample preparation workflow ensuring matrix removal and peak focusing.

Method Validation (Regulatory Compliance)

To ensure this method meets ICH M10 and FDA Bioanalytical Method Validation (2018) standards, the following parameters must be validated.

Linearity & Sensitivity

-

Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL.

-

Curve Fitting: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Because APAP-NAC is polar and elutes early, phospholipid suppression is a risk.

-

Protocol: Compare the response of post-extraction spiked samples (A) to neat solution standards (B).

-

Calculation: Matrix Factor (MF) = A / B.

-

Requirement: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma.